(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid
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Overview
Description
(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid is a chiral amino acid derivative. It is structurally related to other amino acids but possesses unique stereochemistry, which can influence its biological activity and chemical reactivity. This compound is of interest in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a keto acid or an amino acid derivative. The reaction conditions typically include the use of reducing agents like sodium borohydride or catalytic hydrogenation. The stereochemistry of the product is controlled by the choice of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as genetically engineered bacteria or yeast, are used to produce the compound in large quantities. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid: An enantiomer with different stereochemistry and potentially different biological activity.
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid: A diastereomer with distinct chemical and physical properties.
(2S,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid: Another diastereomer with unique characteristics.
Properties
CAS No. |
127181-56-0 |
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Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
InChI Key |
YMRZLZUJZNHRLO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H](CO)[C@H](C(=O)O)N |
Canonical SMILES |
CC(CO)C(C(=O)O)N |
Origin of Product |
United States |
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